molecular formula C14H17NO4S B2745542 N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide CAS No. 1235269-48-3

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2745542
CAS No.: 1235269-48-3
M. Wt: 295.35
InChI Key: GAIRBCDBBKSMGJ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide is an organic compound that features a furan ring, a propyl group, a methoxybenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the propyl group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl halides.

    Introduction of the methoxybenzene ring: This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the sulfonamide group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe for studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide: can be compared with other sulfonamide derivatives and furan-containing compounds.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

  • The unique combination of the furan ring, propyl group, methoxybenzene ring, and sulfonamide group gives this compound distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11(10-12-6-5-9-19-12)15-20(16,17)14-8-4-3-7-13(14)18-2/h3-9,11,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIRBCDBBKSMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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